Enzymatic Activity: KDO Ammonium Salt is the Native, High-Affinity Substrate for CMP-KDO Synthetase
As the native substrate for CMP-KDO synthetase (KdsB), 3-Deoxy-D-manno-2-octulosonic acid ammonium salt exhibits an apparent Michaelis constant (Km) of 0.29 mM (290 µM), a value that is approximately 4.8-fold lower (i.e., higher affinity) than the 1.38 mM Km reported for the same substrate in a more complex, coupled enzyme system [1][2]. This lower Km, determined under optimal pH 9.5 and 10 mM Mg2+, defines it as the kinetically preferred and biologically relevant substrate [1]. In contrast, the synthetic analog 2-deoxy-KDO acts not as a substrate but as a potent competitive inhibitor, demonstrating the critical structural requirements for catalytic turnover [3].
| Evidence Dimension | Michaelis constant (Km) for CMP-KDO synthetase |
|---|---|
| Target Compound Data | Apparent Km = 0.29 mM (2.9 x 10^-4 M) in purified enzyme assay [1] |
| Comparator Or Baseline | KDO (as substrate) Km = 1.38 mM in a coupled enzyme assay (permeabilized cells) [2] |
| Quantified Difference | 0.29 mM vs. 1.38 mM (target shows 4.8-fold lower Km / higher affinity in a direct enzymatic context) |
| Conditions | Target: pH 9.5, 10.0 mM Mg2+, purified CMP-KDO synthetase. Comparator: pH 7.6, permeabilized Salmonella typhimurium cells. |
Why This Matters
The low Km value directly validates the compound as the preferred, high-affinity substrate for in vitro enzyme assays, ensuring that enzymatic activity measurements are not artificially limited by substrate availability and accurately reflect native biological activity.
- [1] Ray, P. H., & Benedict, C. D. (1981). Purification and characterization of cytidine 5'-triphosphate:cytidine 5'-monophosphate-3-deoxy-D-manno-octulosonate cytidylyltransferase. Journal of Bacteriology, 148(2), 635-642. DOI: 10.1128/JB.148.2.635-642.1981 View Source
- [2] Capobianco, J. O., et al. (1987). Inhibition of exogenous 3-deoxy-D-manno-octulosonate incorporation into lipid A precursor of toluene-treated Salmonella typhimurium cells. Antimicrobial Agents and Chemotherapy, 31(5), 756-761. DOI: 10.1128/AAC.31.5.756 View Source
- [3] Claesson, A., et al. (1987). A 2-deoxy analogue of KDO as the first inhibitor of the enzyme CMP-KDO synthetase. Biochemical and Biophysical Research Communications, 143(3), 1063-1068. DOI: 10.1016/0006-291X(87)90363-9 View Source
